Benzyl 2-(3-methylpyridin-4-yl)pyrrolidine-1-carboxylate
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Overview
Description
Benzyl 2-(3-methylpyridin-4-yl)pyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a benzyl group, a pyrrolidine ring, and a methylpyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-(3-methylpyridin-4-yl)pyrrolidine-1-carboxylate typically involves the reaction of benzyl chloroformate with 2-(3-methylpyridin-4-yl)pyrrolidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-(3-methylpyridin-4-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl group, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrrolidine and pyridine rings.
Reduction: Reduced forms of the pyrrolidine ring.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
Benzyl 2-(3-methylpyridin-4-yl)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Benzyl 2-(3-methylpyridin-4-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Benzyl 2-(2-methylpyridin-3-yl)pyrrolidine-1-carboxylate
- Benzyl 4-methoxypyridin-2-ylcarbamate
- Methyl 1-benzyl-4-(3-methyl-3H-imidazo[4,5-b]pyridin-6-yl)pyrrolidine-3-carboxylate
Uniqueness
Benzyl 2-(3-methylpyridin-4-yl)pyrrolidine-1-carboxylate is unique due to its specific substitution pattern on the pyridine ring, which can influence its binding affinity and selectivity for certain biological targets. This uniqueness makes it a valuable compound for research in drug discovery and development.
Biological Activity
Benzyl 2-(3-methylpyridin-4-yl)pyrrolidine-1-carboxylate is a chemical compound that has garnered attention for its potential biological activities, particularly in neuropharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and implications in therapeutic contexts.
Chemical Structure and Properties
This compound is characterized by a pyrrolidine ring attached to a benzyl group and a 3-methylpyridine moiety. Its molecular formula is C18H20N2O2, with a molecular weight of approximately 296.4 g/mol . The presence of both pyrrolidine and pyridine rings suggests a diverse range of interactions with biological targets, enhancing its pharmacological potential.
Biological Activities
Neuropharmacological Effects:
Research indicates that compounds similar to this compound can interact with neurotransmitter receptors, notably NMDA receptors, which are essential for synaptic plasticity and memory functions. This interaction may influence pathways related to anxiety and depression, making it a candidate for further exploration in neuropharmacology.
Antimicrobial Properties:
Preliminary studies suggest that this compound may exhibit antimicrobial properties. Similar pyrrolidine derivatives have shown activity against various pathogens, including Gram-positive and Gram-negative bacteria. For example, certain derivatives have demonstrated minimum inhibitory concentration (MIC) values as low as 0.0039 mg/mL against Staphylococcus aureus .
The mechanism of action for this compound likely involves its interaction with specific molecular targets such as enzymes or receptors. The structural components, particularly the pyrrolidine ring, may facilitate binding to these targets, potentially inhibiting their activity. The methyl group on the pyridine ring could modulate the compound's binding affinity and specificity, enhancing its biological activity.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
-
Neuropharmacological Studies:
- A study highlighted the role of similar compounds in modulating NMDA receptor activity, which is crucial for cognitive functions. These findings support the potential use of this compound in treating cognitive disorders.
- Antimicrobial Activity:
Comparative Analysis with Similar Compounds
The following table summarizes some structurally similar compounds and their unique aspects:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Benzyl (S)-2-(6-methylpyridin-3-yl)carbamoyl)pyrrolidine-1-carboxylate | Contains a carbamoyl group | Different binding affinities due to structural variations |
N-benzyl-2-(5-substituted 1,3,4-oxadiazolyl) pyrrolidine | Incorporates an oxadiazole ring | Distinct biological activities related to antioxidant properties |
(S)-2-(pyridin-3-ylcarbamoyl)pyrrolidine-1-carboxylic acid | Features a carboxylic acid group | Differentiates in solubility and reactivity compared to ester derivatives |
The uniqueness of this compound lies in its specific combination of functional groups that may enhance selectivity towards particular biological targets compared to these similar compounds.
Properties
Molecular Formula |
C18H20N2O2 |
---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
benzyl 2-(3-methylpyridin-4-yl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C18H20N2O2/c1-14-12-19-10-9-16(14)17-8-5-11-20(17)18(21)22-13-15-6-3-2-4-7-15/h2-4,6-7,9-10,12,17H,5,8,11,13H2,1H3 |
InChI Key |
QRORWESXLBGTBY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN=C1)C2CCCN2C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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